Trimethylsilyl butyrate

Description

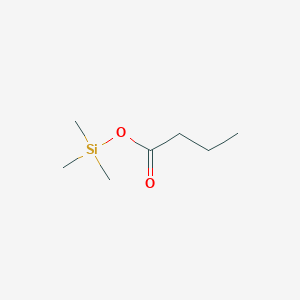

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXUKTJZXUYZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333969 | |

| Record name | Trimethylsilyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16844-99-8 | |

| Record name | Trimethylsilyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16844-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trimethylsilyl Butyrate and Analogous Silyl Esters

Direct Esterification Approaches

Direct esterification methods are the most common routes for the preparation of trimethylsilyl (B98337) butyrate (B1204436). These approaches involve the reaction of butyric acid or its derivatives with a silylating agent.

Synthesis via Hexamethyldisilazane (B44280) (HMDS)

Hexamethyldisilazane (HMDS) is a widely used and cost-effective reagent for the trimethylsilylation of carboxylic acids, including butyric acid. organic-chemistry.org The reaction involves the treatment of the carboxylic acid with HMDS, often in the absence of a solvent. This method is advantageous due to its mild and neutral reaction conditions, operational simplicity, and the fact that ammonia (B1221849) is the only byproduct, which can be easily removed from the reaction mixture. researchgate.netsigmaaldrich.com

The silylating power of HMDS can be enhanced by the use of catalysts. sigmaaldrich.com For instance, the addition of a catalytic amount of iodine has been shown to be effective for the trimethylsilylation of a variety of alcohols and is proposed to work by polarizing the Si-N bond in HMDS, thereby creating a more reactive silylating species. organic-chemistry.org Other catalysts, such as trimethylchlorosilane (TMCS), can also be employed to accelerate the reaction, particularly for more sterically hindered or less reactive carboxylic acids. sigmaaldrich.com The use of HMDS for silylation is also prevalent in the preparation of derivatives for gas chromatography analysis, as it increases the volatility of the compounds. registech.com

A general protocol for the synthesis of trimethylsilyl carboxylates using HMDS involves mixing the carboxylic acid with an excess of HMDS, either neat or in a suitable solvent, and allowing the reaction to proceed until completion. researchgate.netsigmaaldrich.com For less reactive substrates, the addition of a catalyst and gentle heating may be necessary. researchgate.net

| Reagent | Catalyst | Conditions | Advantages |

| Hexamethyldisilazane (HMDS) | None or Iodine/TMCS | Neat or solvent, Room temperature or gentle heating | Mild, neutral conditions; ammonia is the only byproduct; cost-effective |

Application of Phase Transfer Catalysis (PTC) Systems

Phase transfer catalysis (PTC) offers an efficient methodology for the synthesis of trimethylsilyl esters from carboxylic acids. researchgate.net This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases. ptfarm.pl In the context of silyl (B83357) ester synthesis, a solid-liquid PTC system can be employed.

One documented PTC system for the preparation of trimethylsilyl esters of carboxylic acids utilizes azidotrimethylsilane (B126382) as the silylating agent in the presence of cesium fluoride (B91410) (CsF) and a crown ether, such as 18-crown-6, in a solvent like dichloromethane (B109758) or benzene. researchgate.net This method has been reported to produce the target silyl esters in very high yields, up to 100%. researchgate.net The use of PTC can lead to increased reaction rates and high selectivity. crdeepjournal.org The mechanism generally involves the formation of a more reactive, "naked" anion in the organic phase, which then readily reacts with the electrophilic silylating agent. ptfarm.pl

| Silylating Agent | Catalyst System | Solvent | Yield |

| Azidotrimethylsilane | CsF / 18-crown-6 | Dichloromethane or Benzene | Up to 100% |

Esterification Using Trimethylsilyl Halides (e.g., Trimethylsilyl Chloride)

Trimethylsilyl halides, particularly trimethylsilyl chloride (TMSCl), are common and effective reagents for the silylation of carboxylic acids to form trimethylsilyl esters. wikipedia.orgresearchgate.net This reaction is typically carried out in the presence of a base, which serves to deprotonate the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile, attacking the silicon atom of the TMSCl. wikipedia.org Common bases used for this purpose include triethylamine (B128534) and imidazole.

The reaction of TMSCl with carboxylic acids can also be used to generate anhydrous solutions of hydrochloric acid in alcoholic solvents, which are useful for the mild synthesis of esters. wikipedia.org The trimethylsilylation of carboxylic acids increases their volatility, which is beneficial for analytical techniques like gas chromatography. wikipedia.orgresearchgate.net For preparative purposes, the reaction is generally straightforward, involving the addition of TMSCl to a solution of the carboxylic acid and a base in a suitable dry solvent.

| Silylating Agent | Base | Common Solvents | Key Feature |

| Trimethylsilyl chloride (TMSCl) | Triethylamine, Imidazole | Dichloromethane, DMF | Widely applicable, requires a base to neutralize HCl byproduct |

Utilization of Specialized Imidate Reagents (e.g., 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate)

A more specialized method for the formation of silyl esters involves the use of imidate reagents, such as 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. exlibrisgroup.comchemrxiv.orgmdpi.comresearchgate.net This reagent is particularly effective for the formation of 2-trimethylsilylethyl (TMSE) esters. A significant advantage of this method is that it often does not require an external promoter or catalyst, as the carboxylic acid substrate itself is sufficiently acidic to facilitate the reaction. exlibrisgroup.comchemrxiv.orgmdpi.comresearchgate.net

The reaction typically proceeds by heating the unprotected carboxylic acid with the imidate reagent. chemrxiv.orgmdpi.com Mechanistic studies, including deuterium (B1214612) labeling, suggest that the reaction proceeds through a β-silyl carbocation intermediate. exlibrisgroup.comchemrxiv.orgmdpi.com This method is valued for proceeding under nearly neutral conditions and for generating less waste compared to other esterification methods that rely on reagents like carbodiimides. mdpi.com The 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate reagent itself can be readily synthesized in high yield from 2-trimethylsilylethanol and trichloroacetonitrile (B146778) using a catalyst such as DBU. chemrxiv.org

| Reagent | Conditions | Mechanistic Feature | Advantages |

| 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate | Heating with carboxylic acid | Proceeds through a β-silyl carbocation intermediate | No external catalyst needed, near-neutral conditions, less waste |

Indirect Synthetic Routes and Precursor Transformations

Indirect methods for the synthesis of trimethylsilyl butyrate and its analogs involve the modification of molecules that already contain either the silyl group or the butyrate structure.

Strategies for Butyrate Moiety Introduction into Silylated Scaffolds

The butyrate moiety can be introduced into a silylated molecule through various synthetic transformations. For instance, a silylated precursor containing a suitable functional group can be converted to the corresponding butyrate ester. While direct literature on the introduction of a butyrate group to a pre-silylated scaffold to form this compound is less common than direct esterification, related transformations provide insight into potential strategies.

One relevant transformation is the conversion of carboxylic acids to other functional groups in the presence of silylating agents. For example, carboxylic acids can be converted to alkyl iodides using a system of tetramethyldisiloxane (TMDS) and iodine or trimethyliodosilane, which proceeds through a silylated carboxylic acid intermediate. acs.org

In the context of more complex molecules, β,γ-unsaturated esters can serve as precursors for the synthesis of butyrate-containing structures. For example, the synthesis of certain marine natural products has utilized β,γ-unsaturated esters, which can be derived from the corresponding aldehydes and alcohols, as key intermediates. thieme-connect.com These precursors can potentially be silylated at a later stage. The synthesis of compounds like (3S)-4-chloro-3-[(trimethylsilyl)oxy]butanenitrile involves the silylation of a functionalized butyronitrile (B89842) precursor.

The bacterial synthesis of butyrate provides a biological parallel, where acetyl-CoA is converted to butyryl-CoA through a four-step pathway. nih.govnih.gov While not a chemical synthesis method in the traditional sense, it highlights the stepwise construction of the butyrate unit from smaller precursors.

| Precursor Type | Transformation | Relevance |

| Functionalized Butyronitrile | Silylation of a hydroxyl group | Demonstrates modification of a butyrate-like scaffold |

| β,γ-Unsaturated Esters | Asymmetric dihydroxylation and further steps | Used as precursors for complex butyrate-containing molecules |

| Carboxylic Acids | Conversion to alkyl iodides via silyl ester intermediate | Illustrates transformations involving silylated carboxylates |

Preparation from Butyric Acid Derivatives and Silylating Agents

The synthesis of this compound, a trimethylsilyl ester, is most commonly achieved through the reaction of a butyric acid derivative with a suitable silylating agent. This process, known as silylation, involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. The choice of starting material—typically butyric acid or butyric anhydride (B1165640)—and the specific silylating agent dictates the reaction conditions and byproducts. This method is widely employed due to its efficiency and the mild conditions under which it can often be performed. beilstein-journals.orgresearchgate.net

Several classes of silylating agents are effective for this transformation, including silyl halides, silyl amides, and hydrosilanes. The general reaction involves the nucleophilic attack of the carboxylate oxygen onto the silicon atom of the silylating agent, leading to the formation of the silyl ester and a byproduct derived from the leaving group on the silicon.

Detailed Synthetic Approaches

Reaction with Silyl Halides and Bases

A foundational method for the preparation of silyl esters is the reaction of a carboxylic acid with a trialkylsilyl halide, such as trimethylchlorosilane (TMCS). This reaction is typically carried out in the presence of a tertiary amine base, like triethylamine. The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.

Reaction Scheme: CH₃CH₂CH₂COOH + (CH₃)₃SiCl + (C₂H₅)₃N → CH₃CH₂CH₂COOSi(CH₃)₃ + (C₂H₅)₃N·HCl

Reaction with Silyl Amides

Silyl amides, particularly hexamethyldisilazane (HMDS), are highly effective and commonly used reagents for the silylation of carboxylic acids. The reaction with HMDS is advantageous because the only byproduct is ammonia, which is volatile and can be easily removed, thus shifting the equilibrium towards the product. beilstein-journals.org These reactions can often be conducted under neutral, solvent-free conditions. researchgate.net In some cases, particularly with less reactive or sterically hindered acids, a catalyst such as iodine may be required to facilitate the transformation. researchgate.net

Reaction Scheme (uncatalyzed): 2 CH₃CH₂CH₂COOH + [(CH₃)₃Si]₂NH → 2 CH₃CH₂CH₂COOSi(CH₃)₃ + NH₃

Another approach involves reacting a carboxylic acid anhydride with HMDS. This method simultaneously produces the trimethylsilyl ester and a mono-trimethylsilyl carboxylic acid amide. google.com

Reaction Scheme (from anhydride): (CH₃CH₂CH₂CO)₂O + [(CH₃)₃Si]₂NH → CH₃CH₂CH₂COOSi(CH₃)₃ + CH₃CH₂CH₂CONHOSi(CH₃)₃

Catalytic Dehydrogenative Coupling with Hydrosilanes

A more atom-economical method involves the dehydrogenative coupling of carboxylic acids with hydrosilanes, catalyzed by transition metal complexes. For instance, a ruthenium carbonyl complex, Ru₃(CO)₁₂, in the presence of an ethyl iodide co-catalyst, has been shown to be effective for the dehydrosilylation of various carboxylic acids. beilstein-journals.org This reaction proceeds at elevated temperatures and produces hydrogen gas as the sole byproduct, offering a clean and efficient route to silyl esters with high yields. beilstein-journals.org

Reaction Scheme: CH₃CH₂CH₂COOH + HSi(CH₃)₃ --(Ru₃(CO)₁₂/EtI)--> CH₃CH₂CH₂COOSi(CH₃)₃ + H₂

The following table summarizes various synthetic methodologies for preparing trimethylsilyl esters from carboxylic acid derivatives.

Table 1: Synthetic Methods for Trimethylsilyl Esters

| Starting Material | Silylating Agent | Catalyst/Co-reagent | Typical Conditions | Byproduct(s) | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Carboxylic Acid | Trimethylchlorosilane (TMCS) | Tertiary Amine (e.g., Triethylamine) | Organic solvent | Amine hydrochloride | Good | beilstein-journals.org |

| Carboxylic Acid | Hexamethyldisilazane (HMDS) | None (or Iodine for hindered acids) | Solvent-free, mild heating | Ammonia | High | beilstein-journals.orgresearchgate.net |

| Carboxylic Acid Anhydride | Hexamethyldisilazane (HMDS) | None | 40-130 °C | Mono-trimethylsilyl carboxylic acid amide | - | google.com |

| Carboxylic Acid | Hydrosilane (e.g., Triethylsilane) | Ru₃(CO)₁₂ / Ethyl Iodide | Toluene, 100 °C | Hydrogen (H₂) | Good to Excellent | beilstein-journals.org |

These methods highlight the versatility available to chemists for the synthesis of this compound and its analogs. The choice of method often depends on factors such as the availability of reagents, desired purity, scalability, and tolerance of other functional groups within the molecule. The development of catalytic, atom-economical methods like dehydrogenative silylation represents a significant advancement in the sustainable synthesis of this class of compounds. beilstein-journals.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Butyric acid |

| Butyric anhydride |

| Trimethylsilyl chloride (TMCS) |

| Triethylamine |

| Hydrogen chloride |

| Hexamethyldisilazane (HMDS) |

| Ammonia |

| Mono-trimethylsilyl carboxylic acid amide |

| Hydrosilane |

| Triethylsilane |

| Ruthenium carbonyl (Ru₃(CO)₁₂) |

| Ethyl iodide |

| Hydrogen |

| Allyltrimethylsilane |

| Iodine |

| Iododimethylsilane (TMSI) |

| Acetonitrile |

Reactivity and Reaction Mechanisms of Trimethylsilyl Butyrate

Role as a Transient Protecting Group in Organic Synthesis

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. youtube.com The trimethylsilyl (B98337) (TMS) group is widely used for this purpose, particularly for protecting alcohols and carboxylic acids. nih.govharvard.edu

Trimethylsilyl esters, such as trimethylsilyl butyrate (B1204436), serve as effective protecting groups for carboxylic acids. researchgate.net Carboxylic acids contain an acidic proton and a carbonyl group that can be susceptible to nucleophilic attack or reduction. youtube.com Conversion to a trimethylsilyl ester masks both of these reactive sites. The formation of trimethylsilyl butyrate from butyric acid is typically achieved by reacting the acid with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine (B92270) or triethylamine (B128534). researchgate.netrsc.org This protection strategy is valuable in reactions where the carboxylic acid functionality would otherwise be incompatible, such as in hydroboration reactions. researchgate.net Unlike the vigorous conditions often needed to remove other ester protecting groups, the lability of the silyl (B83357) ester allows for its removal under mild conditions, preserving sensitive functionalities within the molecule. youtube.comorganic-chemistry.org

A key advantage of using the trimethylsilyl group for protection is the variety of mild conditions under which it can be selectively removed. The cleavage of the silicon-oxygen bond is the central event in the deprotection of trimethylsilyl esters. This can be accomplished through several methods, each offering a degree of chemoselectivity, which is the ability to deprotect one functional group in the presence of others. acs.org

Fluoride-mediated Cleavage: Fluoride (B91410) ions have a very high affinity for silicon, making fluoride-based reagents highly effective for cleaving silicon-oxygen bonds. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used. thieme-connect.comresearchgate.net This method is particularly mild and can be performed chemoselectively. For example, β-keto[2-(trimethylsilyl)ethyl esters] can be cleaved and decarboxylated with TBAF at 50°C, while other esters like methyl, tert-butyl, or benzyl (B1604629) esters remain intact under the same conditions. researchgate.net

Acid-mediated Cleavage: Silyl esters are susceptible to hydrolysis under acidic conditions. The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the silicon atom. masterorganicchemistry.com The stability of silyl ethers in acidic media generally increases with the steric bulk of the substituents on the silicon atom. harvard.edu

Base-mediated Cleavage: Basic conditions can also be used to hydrolyze silyl esters. The reaction proceeds by nucleophilic attack of a hydroxide (B78521) ion at the silicon center. organic-chemistry.org A highly chemoselective method uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to cleave acetylenic TMS groups while leaving silyl ethers and other base-labile groups unaffected. organic-chemistry.org

Lewis Acid-Catalyzed Cleavage: Catalytic amounts of trimethylsilyl bromide (TMSBr) in methanol (B129727) have been shown to efficiently cleave a wide range of silyl ethers and can also be employed for the deprotection of silyl esters. rsc.org

Interactive Table: Selective Cleavage Conditions for Silyl Esters

| Reagent/Condition | Type | Mechanism | Selectivity Notes | Reference(s) |

|---|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Fluoride-mediated | Nucleophilic attack of F⁻ on silicon | Highly selective; can cleave silyl esters in the presence of methyl, tert-butyl, and benzyl esters. researchgate.net | thieme-connect.com, researchgate.net |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Acid-mediated | Protonation of carbonyl oxygen, followed by nucleophilic attack of H₂O on silicon. masterorganicchemistry.com | Cleavage rate depends on steric hindrance; less hindered silyl groups are more labile. harvard.edu | masterorganicchemistry.com, harvard.edu |

| Aqueous Base (e.g., NaOH, K₂CO₃) | Base-mediated | Nucleophilic attack of OH⁻ on silicon | General method for ester hydrolysis. | organic-chemistry.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base-mediated | Chemoselective cleavage | Used for selective deprotection of acetylenic TMS groups in the presence of silyl ethers and esters. organic-chemistry.org | organic-chemistry.org |

| Trimethylsilyl bromide (TMSBr) / Methanol | Lewis Acid-catalyzed | Catalytic cleavage | Effective for silyl ethers and can be applied to silyl esters. rsc.org | rsc.org |

Participation in Chemical Transformations

Beyond its role as a protecting group, the structure of this compound allows it to participate in a range of chemical reactions through the activation of either the silyl moiety or the butyrate portion of the molecule.

The reactivity of this compound can be understood by considering its electrophilic and nucleophilic sites. The silicon atom, being less electronegative than oxygen, is an electrophilic center susceptible to attack by nucleophiles. This is the basis for the fluoride-mediated cleavage discussed previously. Conversely, the carbonyl oxygen possesses lone pairs of electrons and acts as a nucleophilic site, which can be activated by electrophiles, such as protons or Lewis acids. thieme-connect.de

Electrophilic activation of the carbonyl oxygen by a Lewis acid (e.g., TiCl₄, TMSOTf) increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. psiberg.comacs.org While direct studies on this compound are specific, the general principles of activating silyl esters are well-established. For instance, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is known to act as a Lewis acid to activate acetals, and a similar activation can be envisioned for the carbonyl group in this compound. acs.org

Nucleophilic activation can refer to reactions where the molecule acts as a nucleophile. While this compound itself is not strongly nucleophilic, its enolate form, generated by the reaction with a strong base, is a potent nucleophile. This enolate can then react with various electrophiles. thieme-connect.de The desilylation of α-silyl carbonyl compounds with fluoride ions can also generate formal enolate ions that add to electrophiles like aldehydes. thieme-connect.de

Silyl radicals can be generated from various silicon-containing compounds and participate in a range of synthetic transformations. chemrxiv.org While tributyltin hydride has traditionally been a common reagent for radical reactions, its toxicity has led to the development of alternatives like silanes. organic-chemistry.org Tris(trimethylsilyl)silane, for example, is an effective radical-based reducing agent. organic-chemistry.org

Silyl radicals are typically generated via the homolytic cleavage of a Si-H bond, often induced by radical initiators or photoredox catalysts. organic-chemistry.orgresearchgate.net Although this compound lacks a Si-H bond, radical reactions can still be envisioned. For example, radical addition to the carbonyl group or to the α-carbon could occur. More relevantly, related silyl compounds like silyl enol ethers readily participate in radical reactions. sioc-journal.cn These reactions often involve the addition of a radical to the silyl enol ether, which can be a pathway to α-substituted carbonyl compounds. sioc-journal.cnbeilstein-journals.org Given that silyl esters can be converted to silyl enol ethers, this provides an indirect route for this compound to engage in radical-based transformations.

The Pinacol-Pinacolone rearrangement is a classic organic reaction involving the conversion of a 1,2-diol (a pinacol) to a ketone (a pinacolone) under acidic conditions. wikipedia.orgbyjus.com The mechanism proceeds through the protonation of a hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-alkyl or aryl shift to form a more stable resonance-stabilized cation, which upon deprotonation gives the final ketone product. masterorganicchemistry.com

While this compound does not undergo this rearrangement directly, related silyl reagents are involved in similar transformations. A notable example is the rearrangement of silyl ethers of α,β-epoxy alcohols. These compounds, when treated with a Lewis acid such as titanium tetrachloride (TiCl₄), can rearrange to form β-hydroxy ketones. psiberg.com This process is mechanistically related to the semipinacol rearrangement, where a positive charge is generated alpha to a carbon bearing a hydroxyl group, inducing a rearrangement. psiberg.com The involvement of the silyl ether group in this type of rearrangement highlights the broader utility of silicon-containing compounds in facilitating complex skeletal reorganizations in organic synthesis.

Mechanistic Studies of Trimethylsilyl Ester Formations and Cleavages

The formation and cleavage of trimethylsilyl esters, such as this compound, are fundamental transformations in organic synthesis. Understanding the underlying mechanisms is crucial for controlling reaction outcomes and developing new synthetic methods. These reactions can proceed through various pathways, with the involvement of cationic intermediates and the use of Lewis acid catalysis being particularly significant.

Investigation of Carbocation Intermediates

Carbocations are key reactive intermediates in numerous organic reactions, and their involvement in the chemistry of silyl esters has been a subject of detailed investigation. The stability imparted by a silicon atom at the β- or γ-position to a carbocation significantly influences reaction pathways.

Research into the formation of 2-(trimethylsilyl)ethyl esters (TMSE esters) using 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate has provided direct evidence for carbocation intermediates. chemrxiv.orgmdpi.comresearchgate.net Mechanistic studies propose that the reaction proceeds via proton transfer from a carboxylic acid to the imidate, which then dissociates to form a β-silyl carbocation. chemrxiv.orgmdpi.com This β-silyl carbocation is notably stabilized by hyperconjugation from the adjacent carbon-silicon bond. chemrxiv.orgmdpi.com The structure of this intermediate is often represented as a bridged silyl cation rather than a classical primary carbocation. chemrxiv.orgmdpi.com

To verify this mechanistic hypothesis, deuterium (B1214612) labeling studies have been conducted. When a deuterated version of the trichloroacetimidate (B1259523) reagent was reacted with a carboxylic acid, the resulting ester showed a scrambled distribution of deuterium atoms. chemrxiv.orgmdpi.comresearchgate.net This outcome strongly supports the intermediacy of a bridged β-silyl cation, as an SN2-type mechanism would have resulted in a non-scrambled product. chemrxiv.orgmdpi.com

The influence of silicon extends to γ-silyl carbocations as well. Solvolysis studies of various cyclopropylcarbinyl systems have shown the formation of γ-trimethylsilyl-stabilized carbocations. beilstein-journals.org These cationic intermediates can undergo rearrangement or elimination. For instance, in certain systems with electron-withdrawing groups, γ-trimethylsilyl elimination from the cationic intermediate leads to the formation of highly strained bicyclobutane products. beilstein-journals.org Computational studies support the existence of a carbocation intermediate with an unusually long Si–C bond, indicating strong demand for Si–C hyperconjugation. beilstein-journals.org

The relative rates of solvolysis for different substrates provide further insight into the formation and stability of these carbocation intermediates.

Table 1: Solvolysis Rates for Selected Substrates in CD₃CO₂D at 20.0 °C beilstein-journals.org

| Compound | k (s⁻¹) | krel |

|---|---|---|

| Mesylate 33 | 1.71 × 10⁻⁴ | 1.0 |

| Mesylate 19 | 6.50 × 10⁻⁴ | 3.8 |

| Mesylate 20 | 1.26 × 10⁻³ | 7.4 |

| Mesylate 31 | 6.09 × 10⁻⁴ | 3.6 |

| Mesylate 32 | 6.89 × 10⁻⁴ | 4.0 |

These studies collectively demonstrate that carbocations stabilized by a proximate trimethylsilyl group are viable and often crucial intermediates in the formation and rearrangement reactions related to silyl esters and analogous structures.

Lewis Acid Catalysis in Silyl Ester Chemistry

Lewis acids play a pivotal role in mediating the formation and cleavage of silyl esters, including this compound. They function by activating either the silylating agent, the substrate, or an intermediate in the reaction pathway.

Formation of Silyl Esters:

Lewis acids are instrumental in promoting the synthesis of esters where silyl intermediates are involved. A notable example is the Lewis acid-promoted Pinner reaction, where carbonitriles and alcohols react to form carboxylic esters. nih.govbeilstein-journals.org Using trimethylsilyl triflate (TMSOTf) as the Lewis acid, the proposed mechanism involves the activation of both the alcohol (forming a silyl ether) and the nitrile. nih.govbeilstein-journals.org The more nucleophilic silyl ether then attacks the activated nitrile, leading to an N,O-bis(trimethylsilyl)imino ester cation, which hydrolyzes to the final carboxylic ester. nih.govbeilstein-journals.org For optimal results, two equivalents of the Lewis acid are often required. nih.govbeilstein-journals.org

Similarly, the synthesis of specialized esters, such as α-trifluoromethyl esters, can be achieved through Lewis acid catalysis. The electrophilic trifluoromethylation of ketene (B1206846) silyl acetals using a catalytic amount of trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) proceeds under mild conditions to give high yields of the desired product. organic-chemistry.org In other contexts, trimethylsilyl chloride (TMSCl) can be used to activate carboxylic acids by converting them into the corresponding silyl ester, which is more susceptible to nucleophilic attack by an alcohol. bath.ac.uk

The versatility of trimethylsilyl trifluoromethanesulfonate (TMSOTf) is highlighted by its dual role as both a silylating agent and a Lewis acid catalyst. richmond.edu This allows for one-pot tandem reactions, such as the in-situ formation of a silyl enol ether followed by a Mukaiyama aldol (B89426) addition, streamlining complex synthetic sequences. richmond.edu

Table 2: Lewis Acid Mediated Esterification of 3-Nitrobenzoic Acid with TMSE Imidate mdpi.com

| Entry | Promoter (mol%) | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | TMSOTf (10) | Toluene | rt, 24 h | 0 |

| 2 | TMSOTf (100) | Toluene | rt, 24 h | 0 |

| 3 | CSA (10) | Toluene | reflux, 24 h | 26 |

| 4 | PPTS (10) | Toluene | reflux, 24 h | 25 |

| 5 | None | Toluene | reflux, 24 h | 81 |

CSA = Camphorsulfonic Acid; PPTS = Pyridinium p-toluenesulfonate. Yields for entries 3-5 were determined after hydrolysis of excess imidate.

As shown in the table above, while strong Lewis acids like TMSOTf can cause decomposition of the starting materials in some systems, promoter-free thermal conditions can be effective. mdpi.com This underscores the importance of carefully selecting the catalyst to match the specific substrates and desired transformation.

Cleavage of Silyl Esters:

Lewis acids are also effective for the cleavage (deprotection) of silyl esters. Trimethylsilyl bromide (TMSBr) in methanol has been reported as an efficient catalytic system for this purpose. researchgate.net This method allows for the high-yield recovery of carboxylic acids from their corresponding silyl esters. A variety of other Lewis acids, including TiCl₄, SnCl₄, BF₃, and BCl₃, have also been employed for the cleavage of silyl ethers and, by extension, are relevant to the cleavage of silyl esters, often with a degree of chemoselectivity. wikipedia.orgsinica.edu.tw The mechanism of cleavage typically involves coordination of the Lewis acid to the ester oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack or facilitating the cleavage of the silicon-oxygen bond. masterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon and hydrogen framework of trimethylsilyl (B98337) butyrate (B1204436).

The ¹H NMR spectrum of trimethylsilyl butyrate provides specific information about the hydrogen atoms within the molecule. The trimethylsilyl (TMS) group, with its nine equivalent protons, produces a distinct, sharp singlet signal. The butyrate moiety gives rise to a set of signals characteristic of a butyl chain attached to an ester group. The protons on the carbon adjacent to the carbonyl group are deshielded, appearing further downfield.

Based on the structure and known chemical shifts of similar compounds, the expected signals in the ¹H NMR spectrum are as follows:

A singlet corresponding to the nine protons of the trimethylsilyl group.

A triplet from the methyl group at the end of the butyrate chain.

A multiplet (sextet) from the methylene (B1212753) group adjacent to the terminal methyl group.

A triplet from the methylene group adjacent to the carbonyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Proton Assignment |

| ~0.3 | Singlet | 9H | Si(CH ₃)₃ |

| ~2.2 | Triplet | 2H | -C(=O)-CH ₂- |

| ~1.6 | Sextet | 2H | -CH₂-CH ₂-CH₃ |

| ~0.9 | Triplet | 3H | -CH₂-CH ₃ |

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a separate signal, providing a count of the different carbon environments. chemguide.co.uk For this compound, five distinct signals are expected: one for the methyl carbons of the TMS group, one for the carbonyl carbon, and three for the individual carbons of the butyrate chain. The use of tetramethylsilane (B1202638) (TMS) as a reference standard sets the zero point on the chemical shift scale. chemguide.co.uk

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~173 | C =O |

| ~36 | -C(=O)-C H₂- |

| ~18 | -CH₂-C H₂-CH₃ |

| ~13 | -CH₂-C H₃ |

| ~0 | Si(C H₃)₃ |

In NMR spectroscopy, internal standards are crucial for referencing chemical shifts and for quantification. unl.edu While tetramethylsilane (TMS) is the universal standard for organic solvents, its poor water solubility makes it unsuitable for aqueous samples. acs.orgreddit.com For these applications, water-soluble trimethylsilyl compounds are used, such as 3-(trimethylsilyl)propanoic acid (TMSP) and its deuterated form, 3-(trimethylsilyl)propionic acid-2,2,3,3-d4 (TMSP-d4). pubcompare.aiwikipedia.orgreddit.com

TMSP-d4 is frequently used as an internal standard in metabolomics and other biomedical NMR studies conducted in aqueous solutions like D₂O. unl.edupubcompare.ai Its advantages include:

High Solubility: It is readily soluble in water. wikipedia.org

Chemical Inertness: It does not typically react with analytes in the sample. reddit.com

Sharp, Isolated Signal: The nine equivalent protons of the trimethylsilyl group produce a single, sharp resonance at 0.00 ppm, which is used to reference the entire spectrum. unl.edupubcompare.ai This signal is generally isolated from the resonances of most metabolites. semanticscholar.org

Quantification: By adding a known concentration of TMSP-d4 to a sample, the concentrations of other metabolites can be determined by comparing their peak integrals to that of the standard. unl.edu

Another common standard is sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS). wikipedia.org Like TMSP, it is water-soluble and provides a reference signal at 0 ppm. The choice between TMSP and DSS can depend on factors like potential interactions with the sample and pH sensitivity. wikipedia.org

Mass Spectrometry (MS) and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and allows for structural elucidation through the analysis of fragmentation patterns.

Under electron ionization (EI), trimethylsilyl derivatives undergo characteristic fragmentation. researchgate.netaip.org For this compound, the molecular ion (M⁺•) would be observed, followed by several key fragment ions. The most common fragmentations for trimethylsilyl esters involve the silyl (B83357) group itself. nih.govnih.gov

Expected fragmentation pathways include:

Loss of a methyl group: Cleavage of a methyl radical from the trimethylsilyl group results in a prominent [M-15]⁺ ion.

Formation of the trimethylsilyl cation: A characteristic and often abundant peak occurs at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.

Alpha-cleavage: The bond between the carbonyl carbon and the adjacent CH₂ group can break, leading to the loss of a propyl radical and formation of an ion at m/z 117.

Table 3: Predicted Key EI-MS Fragments for this compound

| m/z | Ion Structure/Fragment Lost |

| 160 | [M]⁺• (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 117 | [M - C₃H₇]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

| 71 | [C₄H₇O]⁺ (Butyryl cation) |

The McLafferty rearrangement is a well-known fragmentation reaction in mass spectrometry, typically involving the transfer of a γ-hydrogen atom to a carbonyl group, followed by β-cleavage. nih.govwikipedia.orgchemistrylearner.com A fascinating variation of this is the Silyl McLafferty rearrangement , where a trimethylsilyl group, rather than a hydrogen atom, migrates. chalmers.seacs.org

This rearrangement is observed in molecules that contain both a trimethylsilyl group and a suitable acceptor, such as a carbonyl group, in a sterically favorable position. chalmers.se In the case of certain trimethylsilyl esters, the TMS group can migrate from one part of the molecule to the carbonyl oxygen. acs.org For a compound like methyl 4-trimethylsilylbutyrate, the migration of the TMS group to the carbonyl oxygen is accompanied by the elimination of a neutral ethylene (B1197577) molecule, resulting in a characteristic fragment ion. acs.org This process is driven by the formation of a stable silicon-oxygen bond. acs.org While this specific rearrangement has been documented for isomers where the silyl group is on the carbon chain, analogous rearrangements are a key feature in the mass spectra of many TMS derivatives, representing a significant fragmentation pathway. chalmers.se

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Butyrate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of short-chain fatty acids (SCFAs) like butyrate. nih.gov However, the inherent properties of SCFAs, such as high polarity and low volatility, make their direct analysis by GC-MS challenging. nih.govthescipub.com To overcome these limitations, a chemical derivatization step is essential. This process converts the non-volatile butyrate into a more volatile and thermally stable compound suitable for gas chromatographic separation. mdpi.comemich.edu

Trimethylsilylation is a common and effective derivatization strategy for compounds containing active hydrogens, such as the carboxylic acid group in butyrate. thescipub.comemich.edu The process involves reacting butyric acid with a silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). emich.edumdpi.com This reaction replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, yielding this compound. The resulting TMS ester is significantly more volatile and less polar, allowing for excellent separation and detection using GC-MS. nih.govthescipub.com

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph. The this compound is separated from other components in the sample matrix on a capillary column (e.g., a VF-5ms column). mdpi.com The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification. The fragmentation pattern of this compound is characterized by specific ions that confirm its structure. researchgate.netnist.gov

Table 1: Characteristic GC-MS Data for this compound

| Parameter | Description |

|---|---|

| Molecular Formula | C₇H₁₆O₂Si |

| Molecular Weight | 160.28 g/mol |

| Key Mass Fragments (m/z) | 160 (M+) : Molecular ion 145 (M-15) : Loss of a methyl group (∙CH₃) from the TMS moiety. This is a very common fragment for TMS derivatives. 117 : Resulting from a McLafferty-type rearrangement, a characteristic fragmentation for esters. 87 : Butyryl cation [CH₃(CH₂)₂CO]⁺ 73 : Trimethylsilyl cation [Si(CH₃)₃]⁺. This is often a base peak or at least a very prominent ion in the spectra of TMS compounds. |

Note: The retention time is highly dependent on the specific GC column, temperature program, and carrier gas flow rate used and is therefore not listed as a fixed value.

Infrared (IR) and Other Spectroscopic Techniques for Structural Elucidation

Beyond GC-MS, other spectroscopic techniques are invaluable for the detailed structural confirmation of this compound, providing complementary information on its chemical architecture.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The conversion of butyric acid to its TMS ester is clearly observable in the IR spectrum. The most significant change is the disappearance of the very broad O-H stretching band characteristic of the carboxylic acid dimer (typically found between 2500-3300 cm⁻¹) and the appearance of new bands associated with the trimethylsilyl ester group. Analysis is often performed on a thin film of the liquid sample. doi.org

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2870 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1740 | C=O stretch | Ester carbonyl |

| ~1250 | Si-C symmetric deformation | Trimethylsilyl (Si-CH₃) |

| ~1100-1000 | Si-O-C stretch | Silyl ester linkage |

| ~840 and ~750 | Si-C rock | Trimethylsilyl (Si-(CH₃)₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound unequivocally. nih.govuwa.edu.au

In the ¹H NMR spectrum, the nine protons of the trimethylsilyl group give rise to a sharp singlet, typically at a very upfield position (around 0.2-0.3 ppm) due to the electropositive nature of silicon. uwa.edu.au The protons of the butyrate chain appear as distinct multiplets with predictable chemical shifts and coupling patterns. rsc.org

The ¹³C NMR spectrum provides further confirmation, showing a signal for the ester carbonyl carbon, distinct signals for the three different carbons of the butyrate alkyl chain, and a single, high-field signal for the three equivalent methyl carbons of the TMS group. uwa.edu.au

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si-(CH ₃)₃ | ~0.25 | Singlet (s) |

| O-CO-CH ₂- | ~2.20 | Triplet (t) | |

| -CH₂-CH ₂-CH₃ | ~1.65 | Sextet (sxt) | |

| -CH₂-CH ₃ | ~0.95 | Triplet (t) | |

| ¹³C | C =O | ~173 | - |

| O-CO-C H₂- | ~36 | - | |

| -CH₂-C H₂-CH₃ | ~18 | - | |

| -CH₂-C H₃ | ~14 | - | |

| Si-(C H₃)₃ | ~0 | - |

Note: Chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm and can vary slightly based on the solvent used.

Applications of Trimethylsilyl Butyrate in Synthetic Research

The strategic use of silicon-based reagents is a cornerstone of modern organic synthesis, enabling complex molecular constructions with high degrees of selectivity and efficiency. Within this class of compounds, trimethylsilyl (B98337) butyrate (B1204436) and its derivatives have emerged as valuable tools, offering unique reactivity and stability profiles. Their application spans from being pivotal intermediates in the synthesis of bioactive natural products to their use in materials science for modifying surface properties. This article explores the multifaceted roles of trimethylsilyl butyrate derivatives in synthetic research, focusing on their utility as intermediates, chiral building blocks, surface modifiers, and their compatibility within intricate chemical systems.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanics, particularly Density Functional Theory (DFT), is a fundamental tool for exploring the molecular and electronic structure of compounds like trimethylsilyl (B98337) butyrate (B1204436). Such studies can predict a variety of properties, including optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density.

While specific, detailed quantum mechanical analyses for trimethylsilyl butyrate are not extensively published, data from computational databases provide foundational computed properties.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆O₂Si |

| IUPAC Name | trimethylsilyl butanoate |

| InChI Key | YOXUKTJZXUYZMV-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)OSi(C)C |

| Molecular Weight | 160.29 g/mol |

This data is compiled from public chemical databases.

Further quantum mechanical investigations would typically involve calculating properties such as the electrostatic potential surface, which indicates regions of positive and negative charge and thus likely sites for electrophilic or nucleophilic attack. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—would reveal insights into the molecule's reactivity and its behavior in chemical reactions. For instance, DFT has been used to study the catalytic deoxygenation of methyl butyrate on zeolite catalysts, providing a framework for how such reactions could be modeled for its trimethylsilyl analogue. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and dynamics. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can map out the potential energy surface and identify low-energy, stable conformations.

Specific MD studies focusing on the conformational ensemble of isolated this compound are not readily found in scientific literature. However, the methodology has been applied to more complex systems containing silyl (B83357) esters. For example, MD simulations have been employed to understand the polishing mechanism of polyacrylate silyl ester-based antifouling coatings. researchgate.net In these studies, the simulations revealed how the hydrolysis of silyl ester side groups and their interactions with water molecules govern the material's surface properties. researchgate.net A similar approach could be used to study the behavior of this compound in different solvent environments, predicting its preferred shapes and orientations.

Reaction Pathway Modeling and Transition State Characterization

Understanding how a molecule reacts is a central goal of chemistry, and computational modeling is key to mapping these processes. This involves identifying the lowest energy path from reactants to products, including the characterization of high-energy transition states that control the reaction rate.

While reaction pathway modeling has not been specifically published for this compound, computational studies on related systems demonstrate the utility of this approach. DFT calculations have been instrumental in elucidating reaction mechanisms where silyl esters act as key intermediates. For example, in certain organocatalyzed reactions, a proposed mechanism involves the formation of a silyl ester intermediate, and computational analysis helps to determine the energetic feasibility of the proposed catalytic cycle. ic.ac.uk

In a relevant study, the catalytic deoxygenation mechanism of methyl butyrate was detailed using DFT. mdpi.com The researchers identified various elementary reaction steps, determined the activation barriers for different bond-breaking events (α-C–C, β-C–C, α-C–O, and β-C–O), and characterized the structures of the transition states. mdpi.com This type of detailed mechanistic investigation provides a blueprint for how the reactivity of this compound, such as its hydrolysis or role in transesterification, could be computationally explored.

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For trimethylsilyl (B98337) butyrate (B1204436), a significant future direction lies in creating more sustainable and efficient synthetic routes that minimize environmental impact.

Current methods for silylation often rely on stoichiometric amounts of silylating agents and can generate significant waste. Future research will likely focus on catalytic approaches that reduce the consumption of reagents and energy. One promising avenue is the use of magnetically recyclable nanocatalysts. For instance, ruthenium-based Schiff-base complexes supported on magnetic nanoparticles have been shown to be highly effective for the trimethylsilylation of various alcohols icm.edu.pl. These catalysts can be easily recovered using an external magnet and reused multiple times, offering a significant advantage in terms of cost and environmental footprint icm.edu.pl. The development of similar catalytic systems specifically tailored for the reaction of butyric acid with a silicon source would represent a substantial advancement.

Another key area is the exploration of solvent-free reaction conditions or the use of green solvents. Traditional organic solvents often pose environmental and health risks. Research into solid-state synthesis or reactions in supercritical fluids could lead to cleaner production methods for trimethylsilyl butyrate. Furthermore, the use of hexamethyldisilazane (B44280) (HMDS) as a silylating agent is advantageous because it produces ammonia (B1221849) as the only byproduct, which is easily removed icm.edu.pl. However, the low silylating power of HMDS often necessitates the use of catalysts to activate it icm.edu.pl. Future work could focus on developing highly active and selective catalysts that can efficiently promote silylation with HMDS under mild conditions.

Key Research Objectives:

Design and synthesis of novel, highly active, and recyclable catalysts for silylation.

Investigation of solvent-free and alternative green solvent systems.

Optimization of reaction conditions to improve energy efficiency and reduce waste generation.

Exploration of Undiscovered Reactivity and Catalytic Applications

While this compound is primarily known as a protected form of butyric acid and as a derivatizing agent for analysis, its full reactive potential remains largely untapped. Future research should aim to uncover novel reactivity patterns and explore its utility in catalytic processes.

The silicon-oxygen bond in trimethylsilyl esters can be strategically cleaved under specific conditions, making them useful as intermediates in organic synthesis. The reactivity of the trimethylsilyl group can be modulated by the choice of reagents and reaction conditions. For example, monomeric organolithium complexes, which are highly reactive, could potentially engage in unique transformations with silyl (B83357) esters like this compound rsc.org. The study of such reactions could lead to new carbon-carbon bond-forming methodologies.

Furthermore, the butyrate moiety itself can influence the reactivity of the molecule. There is potential for this compound to act as a precursor to butyryl-containing transition metal complexes, which could have interesting catalytic properties sioc-journal.cn. The exploration of its coordination chemistry with various metal centers could open up new avenues in homogeneous catalysis.

The unique environment provided by supramolecular gels could also be harnessed to control and enhance the reactivity of this compound or reactions involving it nih.gov. Encapsulating reactive species within a gel matrix can protect them from decomposition and facilitate reactions under ambient conditions nih.gov. This approach could be used to explore otherwise inaccessible reaction pathways.

Potential Areas of Investigation:

Systematic studies on the reactivity of the Si-O bond in this compound with a wide range of nucleophiles and electrophiles.

Synthesis and catalytic evaluation of metal complexes derived from this compound.

Application of this compound in organocatalysis, either as a catalyst or a substrate.

Utilization of novel reaction media, such as supramolecular gels, to control and direct the reactivity of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. The integration of this compound synthesis and its subsequent applications into flow chemistry platforms represents a significant area for future development.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. For the synthesis of this compound, a continuous flow process could enable the safe handling of reactive silylating agents and allow for rapid optimization of reaction conditions. The reduction in reaction time from hours in a batch process to mere minutes in a continuous flow system has been demonstrated for similar silylation reactions rcsi.com.

Automated synthesis platforms, often coupled with machine learning algorithms, can further accelerate the discovery and optimization of reactions involving this compound d-nb.infobeilstein-journals.org. These systems can autonomously explore a wide range of reaction conditions to identify the optimal parameters for yield, selectivity, and efficiency d-nb.info. This approach can significantly reduce the time and resources required for process development. The generation of compound libraries for screening purposes is also greatly facilitated by automated flow chemistry systems syrris.com.

Future Research Goals:

Development of a continuous flow process for the synthesis of this compound.

Integration of in-line analytical techniques for real-time monitoring and optimization of the flow synthesis.

Application of automated self-optimization platforms to explore new reactions and applications of this compound.

Telescoping the synthesis of this compound with subsequent reaction steps in a continuous, multi-step flow process.

Advanced Analytical Methodologies for Complex Matrices

The accurate detection and quantification of butyrate and its derivatives in complex biological matrices are crucial for understanding its physiological roles. Trimethylsilyl derivatization is a common strategy to improve the volatility and chromatographic behavior of short-chain fatty acids (SCFAs) like butyrate for gas chromatography-mass spectrometry (GC-MS) analysis tandfonline.comnih.gov. However, challenges remain, and there is a continuous need for more sensitive, robust, and high-throughput analytical methods.

Future research in this area will likely focus on several key aspects. One is the further optimization of sample preparation techniques to minimize analyte loss and matrix effects. While methods for derivatization exist, they can be moisture-sensitive, and the high volatility of SCFAs presents a challenge nih.gov. The development of novel derivatizing agents or improved derivatization protocols could enhance the reliability and reproducibility of the analysis.

Another important direction is the advancement of separation and detection technologies. While GC-MS is a powerful tool, the development of methods using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) for the simultaneous analysis of a wider range of metabolites, including silylated compounds, would be beneficial tandfonline.com. Furthermore, high-resolution mass spectrometry can provide more definitive identification of analytes in complex mixtures.

The application of metabolomics approaches, which aim to comprehensively analyze the small molecule content of a biological sample, will continue to drive the need for better analytical methods for compounds like this compound nih.gov. This includes the development of sophisticated data processing and statistical analysis tools to interpret the large datasets generated.

Key Areas for Advancement:

Development of new and improved derivatization strategies for robust and efficient silylation in complex matrices.

Exploration of advanced chromatographic techniques for enhanced separation and resolution of this compound from other matrix components.

Application of high-resolution mass spectrometry for unambiguous identification and quantification.

Integration of analytical data into systems biology workflows to gain a deeper understanding of the biological significance of butyrate.

Q & A

Q. What analytical methodologies are recommended for detecting and quantifying trimethylsilyl butyrate in complex biological matrices?

Trimethylsilyl (TMS) derivatization followed by gas chromatography-mass spectrometry (GC-MS) is the gold standard. Samples undergo Bligh-Dyer extraction to isolate metabolites, followed by TMS derivatization using reagents like N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) at 50°C for 30 minutes. GC-MS analysis with a fused silica column (e.g., Agilent 7890A) and triple quadrupole detectors enables quantification. Internal standards (e.g., 2-ethyl butyrate) are critical for normalization .

Q. How does TMS derivatization improve the analysis of butyrate derivatives compared to underivatized forms?

TMS derivatization enhances volatility and thermal stability, enabling effective GC-MS separation. For example, underivatized butyrate may co-elute with other short-chain fatty acids (SCFAs), but TMS derivatives like trimethylsilyl but-2-enoate show distinct retention times (e.g., 8.55 min) and fragmentation patterns, improving specificity. This method also reduces adsorption losses in chromatographic systems .

Q. What synthetic routes are commonly used to prepare this compound derivatives for mechanistic studies?

A typical route involves Horner–Wadsworth–Emmons olefination of aldehydes with phosphonates, followed by hydrogenation and silylation. For example, methyl 2-(trimethylsilyl)methyl-3-furancarboxylate is synthesized via silyl-substituted intermediates, with trimethylsilyl triflate or tetrabutylammonium fluoride as catalysts. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like dimerized quinodimethanes .

Q. How should researchers address stability concerns during storage of this compound standards?

Store derivatives in inert, anhydrous solvents (e.g., dichloromethane) at –20°C to prevent hydrolysis. Stability tests via repeated GC-MS injections over 72 hours are recommended to assess degradation. NIST reference data (e.g., CAS 55557-17-0) provide benchmark retention indices and mass spectra for quality control .

Advanced Research Questions

Q. What experimental parameters influence the dimerization kinetics of trimethylsilyl-substituted intermediates, and how can contradictions in product ratios be resolved?

Substituent steric effects and solvent polarity significantly impact dimerization. For example, α-methyl groups in silylated furans (e.g., compound 12 vs. 14) alter transition-state geometry, favoring [4+2] cycloaddition over [2+2] pathways. Conflicting product ratios in literature may arise from differences in reaction quenching methods (e.g., rapid cooling vs. prolonged stirring). Multi-technique validation (NMR, GC-MS) is advised .

Q. How can researchers optimize TMS derivatization protocols for butyrate analysis in low-abundance microbial communities?

Use sequential batch derivatization with MSTFA in pyridine to enhance reaction efficiency. For low-concentration samples, pre-concentration via solid-phase extraction (e.g., C18 columns) and splitless GC injection improve sensitivity. Cluster analysis of metabolomics data (Euclidean distance in R) helps distinguish biological variation from technical noise .

Q. What mechanisms explain the role of this compound in modulating reaction pathways of electron-deficient heterocycles?

The trimethylsilyl group acts as a steric and electronic modulator. In pyridine cyclizations, silyl ketene acetals stabilize nucleophilic intermediates, enabling dearomatization. Computational studies (e.g., DFT) paired with isotopic labeling (e.g., D₂O quenching) can track silyl group migration and intermediate tautomerization .

Q. How do discrepancies in reported TMS-butyrates’ chromatographic retention times arise, and what strategies ensure cross-study reproducibility?

Variations in column phase (e.g., DB-5 vs. HP-5), temperature ramping rates, and derivatization completeness (mono- vs. di-TMS adducts) contribute to retention time shifts. Calibration with NIST-certified standards (e.g., CAS 55557-17-0) and inter-laboratory harmonization protocols (e.g., shared QC samples) mitigate these issues .

Q. What integrative approaches combine this compound metabolomics with transcriptomic or proteomic datasets in gut microbiota studies?

Pair GC-MS metabolomics (TMS derivatives) with RNA-seq to link butyrate levels to microbial gene expression (e.g., butyryl-CoA transferase). Multi-omics platforms like MetaboAnalyst 5.0 enable pathway enrichment analysis, correlating metabolite abundance with host immune markers (e.g., IL-10) in conditions like inflammatory bowel disease .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.